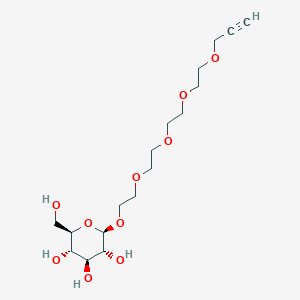
Propargyl-PEG5-beta-D-glucose
Übersicht
Beschreibung
Propargyl-PEG5-beta-D-glucose is a compound that combines a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-glucose moiety. This compound is known for its utility in click chemistry, particularly in forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions . The presence of the beta-D-glucose moiety enhances its solubility in aqueous media and increases the selectivity of PEGylation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-beta-D-glucose is synthesized through a series of chemical reactions that involve the conjugation of a propargyl group to a PEG chain, followed by the attachment of the beta-D-glucose moiety. The key steps include:
Propargylation of PEG: The PEG chain is first functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of Beta-D-Glucose: The propargyl-PEG intermediate is then reacted with beta-D-glucose under conditions that promote glycosidic bond formation, typically using a catalyst like trifluoroacetic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Bulk Propargylation: Large-scale propargylation of PEG using industrial reactors.
Glycosylation: Attachment of beta-D-glucose using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG5-beta-D-glucose undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glucose moiety, under specific conditions.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products
Triazole Linkages: Formed through click chemistry.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-beta-D-glucose has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in polymer chemistry and materials science.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Propargyl-PEG5-beta-D-glucose involves its ability to form stable triazole linkages through click chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly selective and efficient, making it a valuable tool in various applications . The beta-D-glucose moiety enhances solubility and selectivity, facilitating its use in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG5-beta-D-galactose: Similar structure but contains a beta-D-galactose moiety instead of beta-D-glucose.
Propargyl-PEG5-tetra-ac-beta-D-glucose: Contains additional acetyl groups on the glucose moiety.
Uniqueness
Propargyl-PEG5-beta-D-glucose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-glucose moiety. This structure provides enhanced solubility, selectivity, and versatility in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJHREOKMZFHTH-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)




![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)






